Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a naphthalene ring attached to the piperidine moiety via a methylene bridge, and an ethyl ester group at the 4-position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Naphthalene Moiety: The naphthalene ring is introduced via a nucleophilic substitution reaction, where a naphthalen-2-ylmethyl halide reacts with the piperidine derivative.
Esterification: The carboxylic acid group at the 4-position of the piperidine ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as piperidine, naphthalen-2-ylmethyl halide, and ethanol.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification: Purification of the final product through techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the naphthalene ring to a dihydronaphthalene derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of naphthalen-2-ylmethyl ketone or carboxylic acid derivatives.
Reduction: Formation of ethyl 1-(dihydronaphthalen-2-ylmethyl)piperidine-4-carboxylate.
Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders and pain management.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate can be compared with other piperidine derivatives:
Ethyl 1-methylpiperidine-4-carboxylate: Lacks the naphthalene moiety, resulting in different biological activities and applications.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a pyridine ring instead of a naphthalene ring, leading to distinct pharmacological properties.
Methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate: Features an indole moiety, which imparts unique biological activities compared to the piperidine derivative.
This compound stands out due to its specific structural features and the resulting biological and chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)17-9-11-20(12-10-17)14-15-7-8-16-5-3-4-6-18(16)13-15/h3-8,13,17H,2,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABPSHLNSASFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331573 | |
Record name | ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198530 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138030-52-1 | |
Record name | ethyl 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.